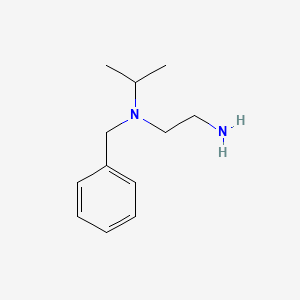

N-Benzyl-N-isopropylethane-1,2-diamine

Description

Contextualization within N-Substituted Diamine Chemistry

A diamine is an organic compound containing two amino groups. wikipedia.org The term "N-substituted" indicates that one or more hydrogen atoms on the nitrogen atoms of the amino groups have been replaced by other organic substituents. In the case of N-Benzyl-N-isopropylethane-1,2-diamine, the parent structure is ethylenediamine (B42938) (ethane-1,2-diamine), a two-carbon backbone with an amino group at each end. wikipedia.org

The nomenclature of substituted diamines uses "N" locants to specify which nitrogen atom a substituent is attached to. stackexchange.com For asymmetrical diamines, N and N' are often used to differentiate between the two nitrogen atoms. The structure of this compound is characterized by:

An ethane-1,2-diamine core.

A benzyl (B1604629) group (-CH₂C₆H₅) attached to one nitrogen atom.

An isopropyl group (-CH(CH₃)₂) attached to the other nitrogen atom.

This specific substitution pattern makes the molecule unsymmetrical and chiral, which is a significant feature for applications in areas like asymmetric catalysis. The nature of the N-substituents (one aromatic-alkyl via the benzyl group, one aliphatic via the isopropyl group) influences the molecule's basicity, nucleophilicity, and coordinating ability.

Significance of 1,2-Diamine Frameworks in Chemical Synthesis and Catalysis

The 1,2-diamine structural motif is a cornerstone in modern chemistry due to its prevalence in biologically active compounds and its extensive use as a ligand in catalysis. wikipedia.orgrsc.org These compounds are fundamental building blocks for synthesizing a wide range of more complex molecules. rsc.org

In the field of catalysis, chiral 1,2-diamines are particularly prized as ligands for transition metals used in asymmetric synthesis. princeton.edu The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. When the diamine ligand is chiral, it can create a chiral environment around the metal, enabling the stereoselective synthesis of one enantiomer of a product over the other. This is crucial in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. The catalytic asymmetric synthesis of 1,2-diamines themselves has become a significant area of interest for this reason. rsc.org

Below is a table summarizing the key applications of this structural framework.

| Application Area | Example Catalyst/Reaction Type | Significance |

| Asymmetric Hydrogenation | Noyori's Ru-BINAP-diamine catalysts | Enables the enantioselective reduction of ketones and other unsaturated compounds to produce chiral alcohols. princeton.edu |

| Asymmetric Epoxidation | Jacobsen's Mn-salen catalysts (derived from diamines) | Allows for the enantioselective synthesis of epoxides from alkenes, which are versatile intermediates. princeton.edu |

| Organocatalysis | Chiral diamine-derived organocatalysts | Used in various reactions like Michael additions, providing a metal-free alternative for asymmetric synthesis. mdpi.com |

| Biologically Active Compounds | Ethambutol (anti-tuberculosis drug), Biotin (Vitamin H) | The 1,2-diamine core is a key structural feature responsible for the biological function of many natural products and pharmaceuticals. wikipedia.orgprinceton.edu |

| Precursors for N-Heterocyclic Carbenes (NHCs) | Benzimidazole N-heterocyclic carbene precursors | Can be synthesized from certain 1,2-diamine derivatives, leading to important ligands for various catalytic reactions. mdpi.com |

Overview of Current Research Trajectories for this compound and Related Analogs

While specific research on this compound is limited, the research trends for its structural analogs provide a clear indication of its potential applications and areas of investigation. Research on N-substituted diamines, particularly those containing benzyl groups, generally follows three main trajectories: synthesis, catalytic applications, and biological activity studies.

Advanced Synthesis Protocols: A significant area of research is the development of efficient and environmentally friendly methods for synthesizing substituted diamines. For instance, an eco-friendly protocol has been developed for preparing N,N´-dibenzyl diamines through the reduction of di-Schiff bases in water, avoiding the need for catalysts. researchgate.net Other methods involve the selective cross-coupling of aldimines to produce highly substituted unsymmetrical 1,2-diamines. organic-chemistry.org Research into synthesizing N-benzyl anilines and other derivatives often focuses on catalyst-free methods and operational simplicity. beilstein-journals.org

Applications in Catalysis: N-benzylated diamines and their derivatives are frequently explored as ligands in catalysis. Their ability to coordinate with metals and influence the steric and electronic environment of the catalytic center is a key focus. For example, derivatives of N-benzyl amides have been synthesized and studied for their catalytic and biological properties. science.gov

Biological and Pharmacological Screening: The structural similarity of N-benzyl diamines to various biologically active molecules makes them candidates for pharmacological studies. Research has shown that N-benzyl derivatives can exhibit a range of biological activities, including anticancer and antibacterial properties. science.gov For example, a series of novel monosubstituted N-benzyl amides of the antibiotic salinomycin (B1681400) demonstrated potent anticancer activity against drug-resistant cell lines. science.gov

The table below highlights research on compounds analogous to this compound.

| Analog Compound(s) | Area of Research | Key Findings/Significance |

| N,N´-Dibenzylethane-1,2-diamine | Green Chemistry Synthesis | Development of a highly efficient and eco-friendly synthesis protocol using water as a solvent and avoiding catalysts. researchgate.net |

| N-Benzyl Amides of Salinomycin | Medicinal Chemistry | Novel derivatives exhibited potent anticancer activity against drug-resistant cells and showed antibacterial properties. science.gov |

| (1R,2R)-Cyclohexane-1,2-diamine Derivatives | Organocatalysis | Synthesis of bifunctional organocatalysts for reactions like 1,4-additions, exploring their catalytic activity and enantioselectivity. mdpi.com |

| N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | Pharmaceutical Intermediate | Used in the synthesis of antihistaminic drugs, highlighting the role of complex diamines in medicine. ichemical.com |

Given these trends, future research on this compound would likely investigate its efficacy as an unsymmetrical chiral ligand in asymmetric catalysis, explore novel synthetic routes for its preparation, and screen it for potential biological activities.

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXBPQUKAFQZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl N Isopropylethane 1,2 Diamine

Strategies for the Construction of N-Substituted Ethane-1,2-diamines

The synthesis of unsymmetrically substituted diamines like N-Benzyl-N-isopropylethane-1,2-diamine requires precise control over the introduction of different substituents onto the nitrogen atoms of the ethylenediamine (B42938) core. The following sections detail the principal strategies employed for this purpose.

Reductive Amination Approaches (e.g., from carbonyl compounds)

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. This two-step process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. This method avoids the common issue of overalkylation seen in direct alkylation with alkyl halides. chemrxiv.org

For the synthesis of this compound, two primary reductive amination pathways are feasible:

Benzylation of an Isopropyl Precursor : N-isopropylethane-1,2-diamine can be reacted with benzaldehyde. The resulting imine is then reduced using a suitable reducing agent to yield the final product.

Isopropylation of a Benzyl (B1604629) Precursor : Alternatively, N-benzylethane-1,2-diamine can undergo a reaction with acetone (B3395972) to form the corresponding imine, which is then reduced to introduce the isopropyl group.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemrxiv.org Sodium cyanoborohydride is particularly useful as it is selective for the reduction of imines in the presence of carbonyl groups, allowing for a one-pot reaction. rsc.org

| Pathway | Amine Precursor | Carbonyl Compound | Intermediate | Reducing Agent (Example) |

|---|---|---|---|---|

| 1 | N-isopropylethane-1,2-diamine | Benzaldehyde | Imine | Sodium Cyanoborohydride (NaBH₃CN) |

| 2 | N-benzylethane-1,2-diamine | Acetone | Imine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

Direct Alkylation and N-Benzylation Methods (e.g., with alkyl electrophilic reagents)

Direct N-alkylation involves the reaction of an amine with an alkyl electrophile, typically an alkyl halide. While a fundamental method, it can suffer from a lack of selectivity, often leading to multiple alkylations and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemrxiv.org To synthesize a specific unsymmetrical diamine such as the title compound, a stepwise approach with careful control of stoichiometry and reaction conditions is necessary.

The synthesis could proceed via a sequential alkylation of ethane-1,2-diamine. First, one nitrogen atom is selectively mono-alkylated, for instance, with an isopropyl group (using 2-bromopropane). Following purification, the resulting N-isopropylethane-1,2-diamine is then subjected to a second alkylation step using benzyl chloride to introduce the benzyl group. The order of introduction can be reversed. Protecting group strategies are often employed to enhance selectivity during these steps. Several alkyl-substituted mesocyclic diamines have been synthesized using such alkylation approaches. nih.govnih.gov

Hydroamination Reactions of Olefins

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for synthesizing amines. nih.gov Transition-metal catalysts, particularly those based on rhodium and iridium, have been developed to facilitate this transformation for olefins. nih.govacs.org These catalytic systems have proven effective for the synthesis of 1,2-, 1,3-, and 1,4-diamines with high yields and selectivities. nih.govacs.org

The synthesis of vicinal diamines can be achieved through the intermolecular hydroamination of allylic amines. utexas.edu For example, an iridium-catalyzed reaction can couple an allylic amine with an arylamine to produce a 1,2-diamine product with excellent regioselectivity. acs.orgutexas.edu Similarly, rhodium catalysts have been used with a range of amine nucleophiles, including primary and secondary aliphatic amines, to generate a wide variety of unsymmetrical vicinal diamines. organic-chemistry.org This methodology represents a powerful and direct route to complex diamine structures from readily available feedstocks. utexas.edu The reaction often proceeds through a metalacyclic intermediate after oxidative addition of the N-H bond to the metal center. nih.gov

| Catalyst Metal | Typical Substrates | Product Type | Key Feature |

|---|---|---|---|

| Iridium (Ir) | Allylic amines, Aryl amines | 1,2-Diamines | High Markovnikov regioselectivity. utexas.edu |

| Rhodium (Rh) | Allylic amines, Aliphatic amines | Unsymmetrical vicinal diamines | Broad substrate scope with various amine nucleophiles. organic-chemistry.org |

Cross-Coupling Methodologies for N-Arylation (e.g., Buchwald–Hartwig, Ullmann, Chan–Lam)

While primarily utilized for the formation of N-aryl bonds, these powerful cross-coupling reactions are cornerstones of modern C-N bond formation chemistry and are included for their strategic importance in N-substitution.

Buchwald–Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org The reaction has a broad substrate scope and generally proceeds under milder conditions than traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination and deprotonation, and finally, reductive elimination to form the N-aryl amine and regenerate the Pd(0) catalyst. numberanalytics.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. numberanalytics.comresearchgate.net

Ullmann Condensation : The Ullmann reaction is a copper-promoted conversion of aryl halides to aryl amines, ethers, or thioethers. wikipedia.org Traditionally, the reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements, including the use of soluble copper catalysts with supporting ligands like diamines, have made the conditions milder. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Chan–Lam Coupling : The Chan–Lam coupling reaction forms secondary aryl amines through the copper-catalyzed reaction of an aryl boronic acid with an amine. wikipedia.org A key advantage of this method is that it can often be conducted at room temperature and is tolerant of air, unlike many palladium-catalyzed reactions. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the C-N bond. wikipedia.org While highly effective for arylboronic acids, its application with alkylboron reagents is a more recent development. chemrxiv.org

| Reaction | Catalyst | Electrophile | Nucleophile | Key Characteristics |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | Aryl Halide/Triflate | Amine | Broad scope, mild conditions, requires phosphine ligands. wikipedia.org |

| Ullmann | Copper | Aryl Halide | Amine | Traditionally harsh conditions, improved with modern ligands. wikipedia.org |

| Chan-Lam | Copper | Aryl Boronic Acid | Amine | Often proceeds at room temperature, air-tolerant. wikipedia.org |

Photoreaction and Rearrangement-Based Syntheses (e.g., from azobenzenes or hydrazobenzenes)

Photochemical Reactions : The use of light to drive chemical reactions offers unique synthetic pathways. Direct UV irradiation of some secondary amines has been shown to produce imines, which can be intermediates in diamine synthesis. rsc.org More complex transformations can use photosensitizers to achieve reactions like the dearomative unsymmetrical diamination of electron-rich arenes to produce vicinal diamines. researchgate.net These methods can generate reactive intermediates such as nitrogen-centered radicals under mild conditions.

Rearrangement Reactions : Certain molecular rearrangements are classic methods for amine synthesis.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom by treatment with bromine or chlorine in a strong base. numberanalytics.comslideshare.net The reaction proceeds through an isocyanate intermediate which is then hydrolyzed. quimicaorganica.org The stereochemistry of the migrating alkyl group is retained. slideshare.net This method could be applied to a dicarboxylic acid derivative to potentially form a diamine.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.org The isocyanate can then be trapped with water or other nucleophiles to produce a primary amine. nih.govnih.gov The Curtius rearrangement is known for its tolerance of a wide range of functional groups and complete retention of stereochemistry, making it highly valuable in the synthesis of complex molecules, including diamine derivatives. nih.govnih.gov

Ring-Opening and Cyclization Reactions (e.g., from imides or other heterocyclic precursors)

Ring-Opening Reactions : The ring-opening of strained heterocyclic rings, particularly aziridines, is a powerful and stereoselective method for synthesizing 1,2-diamines. rsc.org The nucleophilic attack of an amine on an activated aziridine (B145994) ring proceeds with high regio- and stereocontrol, providing access to highly functionalized and differentially protected vicinal diamines. organic-chemistry.orgnih.gov Catalysts such as indium tribromide or iron complexes can facilitate the aminolysis of aziridines under mild conditions. organic-chemistry.org This strategy is valuable as it allows for the construction of complex diamine structures from simple olefin precursors via an intermediate aziridine. researchgate.net

Cyclization and Precursor Reactions : The synthesis of diamines can also be achieved starting from cyclic precursors like imides. The Gabriel synthesis, a classic example, utilizes potassium phthalimide (B116566) as an ammonia (B1221849) equivalent. Alkylation of phthalimide followed by hydrolysis yields a primary amine. This concept can be extended to diamine synthesis. Furthermore, functionalized cyclic imides themselves can serve as precursors. For instance, diazocine derivatives extended with cyclic imide units have been synthesized and subsequently functionalized by reacting them with amine nucleophiles. nih.gov Another approach involves the cyclodehydration of N-acyl-N'-aryltetramethylenediamines to form seven-membered heterocyclic amidines, demonstrating the utility of cyclization in building complex diamine-related structures. researchgate.net

Enantioselective Synthesis and Chiral Induction in this compound Derivatives

The synthesis of enantiomerically pure diamines, such as derivatives of this compound, is critical for their application as chiral ligands and auxiliaries. The value of these compounds lies in their specific three-dimensional arrangement, which can direct the stereochemical outcome of a chemical reaction.

Asymmetric Synthesis of Chiral Diamine Ligands from Precursors (e.g., (1R,2R)-diaminocyclohexane)

A prevalent strategy for obtaining enantiopure diamines involves leveraging a "chiral pool" of readily available, low-cost precursors. wisc.edu (1R,2R)-(-)-1,2-Diaminocyclohexane is a classic example of such a precursor, often resolved from a mixture of isomers using a chiral resolving agent like L-(+)-tartaric acid. wisc.educhemicalbook.com The tartaric acid forms diastereomeric salts with the diamine, and the salt of the desired (R,R)-enantiomer can be selectively crystallized due to its lower solubility. wisc.edu

Once the chiral backbone is secured, it can be chemically modified. For instance, the synthesis of Jacobsen's Catalyst involves reacting (R,R)-1,2-diaminocyclohexane with salicylaldehyde (B1680747) derivatives to form a chiral Schiff base (salen) ligand. wisc.edu This principle of transferring chirality from a precursor to a more complex ligand is fundamental. While the target compound this compound is acyclic, the synthetic logic derived from cyclic precursors like diaminocyclohexane is directly applicable. A synthesis could begin with enantiopure ethylenediamine, which is then sequentially N-substituted. The challenge often lies in producing unsymmetrically substituted diamines without compromising enantiomeric purity.

Stereoselective Formation of Carbon-Nitrogen Bonds in Vicinal Diamines

The creation of vicinal diamines (1,2-diamines) with precise stereocontrol is a significant challenge in organic synthesis. acs.org The stereoselective construction of C-N bonds is demanding due to the high reactivity and basicity of nitrogen-containing compounds. acs.org Several powerful methods have been developed to address this.

Catalytic asymmetric diamination of alkenes represents one of the most direct and atom-economical approaches to forming two new C-N bonds with controlled stereochemistry. rsc.org This can proceed through various mechanisms, including two-electron redox pathways catalyzed by palladium or iodine, or single-electron radical mechanisms involving copper or iron catalysts. rsc.org Another key strategy is the ring-opening of meso-aziridines with nitrogen nucleophiles, catalyzed by a chiral Lewis or Brønsted acid. This desymmetrization reaction can effectively produce chiral 1,2-diamines. rsc.org

Nucleophilic addition to imines and iminium ions is another cornerstone method for stereoselective C-N bond formation and has been widely applied in the total synthesis of natural products. acs.org

Diastereoselective Control in N-Substitution Reactions for Stereochemical Purity

When synthesizing unsymmetrically substituted diamines like this compound from a chiral ethylenediamine precursor, the sequential introduction of the benzyl and isopropyl groups must be carefully controlled to avoid the formation of a mixture of diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction. numberanalytics.com

Achieving high diastereoselectivity is critical for ensuring the stereochemical purity of the final product. numberanalytics.com This control can be exerted through several means:

Substrate Control : The existing stereocenter(s) in the chiral diamine substrate can influence the direction of attack of the incoming electrophile (e.g., benzyl bromide or an isopropyl equivalent), favoring the formation of one diastereomer. numberanalytics.com

Auxiliary Control : A chiral auxiliary can be temporarily attached to the diamine, direct the stereochemical course of the N-substitution reaction, and then be removed.

Reagent Control : The use of a chiral reagent or catalyst can create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one diastereomer over the other.

An example of achieving diastereoselective control involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, which, after reduction, yields a chiral 1,3-diamine as a single diastereomer. mdpi.com This demonstrates how careful selection of reagents and reaction pathways can lead to high stereochemical purity in the final product.

Copper-Catalyzed Stereoselective Reductive Coupling of Imines

A highly effective and modern approach for the asymmetric synthesis of 1,2-diamino compounds is the copper-catalyzed reductive coupling of imines. nih.gov This method is advantageous due to the use of a cost-effective copper catalyst and its ability to construct C-C and C-N bonds with high stereoselectivity, often yielding the product as a single stereoisomer. nih.govdigitellinc.com

In a typical reaction, a chiral allenamide can be coupled with an N-alkyl substituted aldimine in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a phosphine ligand (e.g., PCy₃). nih.govacs.org This process has demonstrated broad substrate scope, tolerating both electron-rich and electron-deficient aryl groups on the imine, and consistently produces the desired 1,2-diamine products in good to excellent yields and as single diastereomers. nih.gov

| Entry | Ligand | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 1 | dcpe | Moderate | Single Diastereomer |

| 2 | PCy₃ | >95 | Single Diastereomer |

| 3 | P(o-tol)₃ | Poor Conversion | - |

| 4 | P(t-Bu)₃ | Poor Conversion | - |

As shown in the table, the choice of ligand is crucial for reaction efficiency, with the monodentate phosphine ligand PCy₃ providing the highest yield while maintaining excellent diastereoselectivity. nih.govacs.org The reaction can also be scaled up effectively using standard laboratory techniques. acs.org

Mechanistic Investigations in the Synthesis of N-Substituted Diamines

Understanding the reaction mechanism is paramount for optimizing existing synthetic methods and designing new, more efficient ones. Mechanistic studies provide insight into the catalytic cycle, the nature of intermediates, and the origins of selectivity.

Mechanistic Studies of Reductive Cross-Coupling Processes

The reductive cross-coupling reactions used to synthesize N-substituted diamines have been the subject of detailed mechanistic investigations, often combining kinetic experiments, isotopic labeling, and computational studies like Density Functional Theory (DFT). nih.govnih.govnih.gov

For the copper-catalyzed reductive coupling of imines and allenamides, DFT calculations have been employed to identify the mechanism and the origin of stereoselectivity. nih.gov These studies revealed that the key addition step to the imine is reversible, a finding that has important implications for the future development of catalyst-controlled stereoselective versions of the reaction. nih.gov

In related nickel-catalyzed reductive cross-couplings, mechanistic work has shown that the reaction can proceed through different pathways depending on the specific electrophiles and reductants used. nih.govresearchgate.net For example, studies on the coupling of N-hydroxyphthalimide (NHP) esters and benzylic chlorides revealed that the C(sp³)-activation mechanism changes from a direct nickel-mediated process to a reductant-mediated process gated by a Lewis acid. nih.gov Kinetic experiments and spectroscopic studies helped identify a Ni(II)-alkenyl complex as the catalyst's resting state, while DFT calculations pointed to a radical capture step as being enantiodetermining. nih.govresearchgate.net

| Catalytic System | Proposed Mechanism Feature | Investigative Tool | Reference |

|---|---|---|---|

| Copper/Phosphine | Reversible imine addition | DFT Calculations | nih.gov |

| Nickel/Bis(oxazoline) | Ni(I)/Ni(III) redox cycle | DFT, Spectroscopic Studies | researchgate.net |

| Nickel/Bis(oxazoline) | Enantiodetermining radical capture | DFT Calculations | nih.govresearchgate.net |

| Diamine/Base (Metal-Free) | Radical chain initiation by diamine | Kinetic Studies, Deuterium Labeling | nih.gov |

These detailed studies are crucial for moving beyond empirical observations, allowing chemists to rationally design more effective and selective catalysts for the synthesis of complex molecules like this compound.

Influence of Steric Hindrance from Bulky N-Substituents on Reaction Outcomes

This steric bulk can influence the accessibility of the nitrogen lone pairs to electrophiles. The tertiary nitrogen, substituted with both a benzyl and an isopropyl group, is significantly more hindered than the secondary nitrogen, which is only attached to a benzyl group and a hydrogen atom. Consequently, in reactions where the diamine acts as a nucleophile, the attack is more likely to occur at the less hindered secondary nitrogen atom.

The steric hindrance also affects the stability of intermediates and transition states. For instance, in acylation reactions, the formation of an amide at the less hindered secondary nitrogen is favored. ncert.nic.in The bulky substituents can also influence the conformational equilibrium of the molecule, potentially locking it into specific rotamers that dictate the stereochemical outcome of reactions. nih.gov

The interplay between electronic effects and steric hindrance is also crucial. While the benzyl group is electron-withdrawing, potentially reducing the basicity of the nitrogen it is attached to, the steric accessibility often dominates the regiochemical outcome of reactions with sterically sensitive electrophiles.

Intermediate Formation and Transformation Pathways

The chemical transformations of this compound involve the formation of various reactive intermediates, the nature of which dictates the final product. Common intermediates include imines, enamines, and aminals, particularly in reactions with carbonyl compounds.

In a reaction with an aldehyde or ketone, the initial nucleophilic attack by one of the amine nitrogens on the carbonyl carbon leads to the formation of a hemiaminal intermediate. Due to the steric hindrance around the tertiary nitrogen, the initial attack is more likely to occur at the primary amine, if present, or the less substituted secondary amine. In the case of this compound, the secondary amine would be the preferential site of initial reaction.

This hemiaminal can then undergo dehydration to form an imine (a Schiff base). The stability of this imine is influenced by the substituents on the nitrogen and carbon atoms. The presence of the benzyl group can stabilize the imine through conjugation.

Alternatively, if a second equivalent of the carbonyl compound is available, or if the initial hemiaminal is suitably positioned, it can be trapped by the second nitrogen atom of the diamine to form a cyclic aminal. The relative rates of imine versus aminal formation are influenced by the steric environment around the nitrogen atoms and the conformation of the diamine. nih.gov

In reactions involving deprotonation, such as in the presence of a strong base, the diamine can form an enamine intermediate if there is an adjacent carbon-hydrogen bond that can be abstracted. The regioselectivity of this deprotonation is again influenced by the steric and electronic properties of the N-substituents.

The formation of these intermediates is often a key step in more complex transformations, such as multicomponent reactions or the synthesis of heterocyclic compounds. nih.gov The specific pathway followed depends on the reaction conditions, the nature of the reactants, and the inherent properties of the diamine itself.

Interactive Data Table: Hypothetical Reactivity of this compound

The following table provides a hypothetical overview of the expected reactivity of this compound with different electrophiles, illustrating the influence of steric hindrance. The yields are representative and would vary based on specific reaction conditions.

| Electrophile | Major Product | Minor Product | Expected Major Product Yield (%) |

| Acetyl Chloride | N-(2-(Benzyl(isopropyl)amino)ethyl)acetamide | N-Acetyl-N-benzyl-N'-isopropylethane-1,2-diamine | 85 |

| Benzaldehyde | N'-(Benzylidene)-N-benzyl-N-isopropylethane-1,2-diamine | 2-Benzyl-3-isopropyl-1-phenylimidazolidine | 70 |

| Methyl Iodide | (2-Aminoethyl)(benzyl)(isopropyl)methylammonium iodide | N-Benzyl-N-isopropyl-N'-methylethane-1,2-diamine | 60 |

Coordination Chemistry of N Benzyl N Isopropylethane 1,2 Diamine As a Ligand

Principles of Metal-Diamine Complex Formation

The formation of stable complexes between a metal ion and N-Benzyl-N-isopropylethane-1,2-diamine is governed by fundamental principles of coordination chemistry, including chelation, the electronic effects described by ligand field theory, and various factors that influence the geometry and stability of the resulting complexes.

Chelation and Denticity of N-Substituted Ethane-1,2-diamine Ligands

This compound is a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms. nih.govmocedes.orgajol.info This ability to form two separate coordinate bonds results in the formation of a stable five-membered chelate ring with the metal ion. nih.govmdpi.com The formation of such a ring, known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. nih.gov This increased stability is primarily due to a favorable entropy change upon chelation. nih.gov

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. mocedes.orgresearchgate.net In the case of this compound, its bidentate nature (κ²) is crucial to its function as a robust ligand in coordination chemistry. mocedes.org

Ligand Field Theory and Electronic Structure of this compound Complexes

Ligand Field Theory (LFT) provides a model to understand the electronic structure and properties of transition metal complexes. chemmethod.comlibretexts.org When this compound coordinates to a transition metal ion, the lone pairs on the nitrogen atoms interact with the metal's d-orbitals. This interaction causes the degeneracy of the d-orbitals to be lifted, splitting them into different energy levels. libretexts.orglibretexts.org The magnitude of this splitting, denoted as Δ, depends on the metal ion, its oxidation state, and the nature of the ligand.

For an octahedral complex, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. libretexts.org For a tetrahedral complex, the splitting is inverted and smaller. libretexts.org this compound, being a diamine, is generally considered a moderately strong field ligand. The electronic configuration of the metal ion in the complex, and consequently its magnetic properties and color, will depend on the magnitude of this d-orbital splitting. libretexts.orgresearchgate.net The presence of both a benzyl (B1604629) and an isopropyl group on the nitrogen atoms can electronically influence the donor strength of the nitrogen atoms, thereby subtly tuning the ligand field splitting energy. mdpi.com

Factors Influencing Coordination Geometry and Stability

Several factors influence the coordination geometry and stability of complexes formed with this compound:

Nature of the Metal Ion: The size, charge, and electronic configuration of the central metal ion are paramount. rsc.org Generally, smaller, more highly charged metal ions form more stable complexes. rsc.orgnih.govresearchgate.net

Steric Hindrance: The bulky benzyl and isopropyl groups on the nitrogen atoms of the ligand can introduce significant steric hindrance. This steric crowding can influence the coordination number and geometry of the complex, potentially favoring lower coordination numbers or distorted geometries to minimize steric strain. nih.gov

The Chelate Effect: As previously mentioned, the formation of a five-membered chelate ring is a major stabilizing factor. nih.gov

Ligand Bite Angle: The N-M-N angle, or "bite angle," is constrained by the geometry of the ligand. mdpi.com For a five-membered ring formed by an ethane-1,2-diamine derivative, this angle is typically around 80-90 degrees, which is compatible with octahedral, square planar, and tetrahedral geometries.

Synthesis and Structural Elucidation of Metal-Diamine Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to complexes with diverse geometries and stereochemical properties.

Synthetic Routes to Transition Metal Complexes (e.g., Ru(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II), Cr(III), Fe(II), Co(II), Mn(II), Cd(II), Au(III), Ir(III))

While specific synthetic procedures for this compound with all the listed metals are not extensively documented, general methods for the synthesis of analogous N-substituted diamine complexes can be applied. A common approach involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. nih.govnih.gov

For instance, the synthesis of Pt(II) complexes can be achieved by reacting K₂[PtCl₄] with the diamine ligand in an aqueous solution. researchgate.netresearchgate.netnih.gov Subsequent reactions can be performed to exchange the chloride ligands for other groups, such as oxalate. nih.gov Similarly, Pd(II) complexes can be prepared by reacting PdCl₂ with the ligand. asianpubs.org

Cu(II) complexes with related Schiff base diamine ligands have been synthesized by reacting a copper(II) salt, such as CuCl₂·2H₂O, with the ligand in methanol (B129727) at room temperature. mdpi.comnih.govnih.gov For Ni(II) and Co(II) , similar procedures using their respective acetate (B1210297) or chloride salts have been reported for N,N'-dibenzylethane-1,2-diamine. nih.gov

The synthesis of Zn(II) complexes with ethylenediamine (B42938) ligands has been accomplished by reacting zinc chloride with the diamine. nih.gov For Fe(II) complexes, the reaction of FeCl₂ with a lithiated diamine ligand has been employed. rsc.org

Ru(II) complexes are often synthesized from precursors like [Ru(bpy)₂(CH₃CN)₂]²⁺ or Ru(DMSO)₄Cl₂. nih.govnih.gov The synthesis of Cr(III) complexes can be more challenging due to the inertness of the Cr(III) ion. A common strategy involves the use of a more labile Cr(II) precursor followed by oxidation. nih.govchemmethod.com

For Au(III) complexes, a typical starting material is Na[AuCl₄]·2H₂O, which is reacted with the ligand in a water/acetonitrile mixture. mdpi.com Information on the synthesis of Mn(II) , Cd(II) , and Ir(III) complexes with this specific ligand is scarce, but it is anticipated that they could be prepared from their common halide or acetate salts.

A summary of representative synthetic routes for related diamine complexes is provided in the table below.

| Metal Ion | Precursor | General Reaction Conditions | Reference |

| Pt(II) | K₂[PtCl₄] | Reaction with the diamine in water. | researchgate.netresearchgate.netnih.gov |

| Pd(II) | PdCl₂ | Reaction with the ligand in a suitable solvent. | asianpubs.org |

| Cu(II) | CuCl₂·2H₂O | Reaction with the ligand in methanol at room temperature. | mdpi.comnih.govnih.gov |

| Ni(II) | Ni(OAc)₂·4H₂O | Reaction with the ligand in a suitable solvent. | nih.gov |

| Co(II) | Co(OAc)₂·4H₂O | Reaction with the ligand in a suitable solvent. | nih.gov |

| Zn(II) | ZnCl₂ | Reaction with the diamine in a suitable solvent. | nih.gov |

| Fe(II) | FeCl₂ | Reaction with a lithiated diamine ligand. | rsc.org |

| Ru(II) | [Ru(bpy)₂(CH₃CN)₂]²⁺ | Ligand substitution reaction. | nih.gov |

| Cr(III) | CrCl₂ | Reaction with the ligand followed by oxidation. | nih.gov |

| Au(III) | Na[AuCl₄]·2H₂O | Reaction with the ligand in a water/acetonitrile mixture. | mdpi.com |

This table presents generalized synthetic routes based on analogous diamine ligands and may require optimization for this compound.

Stereochemistry and Isomerism in Chiral Metal-Diamine Complexes

This compound is a chiral molecule due to the presence of a stereocenter at the nitrogen atom bearing the isopropyl group and the adjacent carbon atom of the ethylenediamine backbone (depending on the specific substitution pattern). When this chiral ligand coordinates to a metal center, it can lead to the formation of various stereoisomers.

For octahedral complexes of the type [M(diamine)₃]ⁿ⁺, the arrangement of the three chelate rings can create two enantiomeric forms, designated as Δ (delta) and Λ (lambda), which are non-superimposable mirror images. nih.gov Furthermore, the conformation of the five-membered chelate ring itself can adopt either a δ (delta) or λ (lambda) conformation.

The combination of the metal-centered chirality (Δ or Λ) and the ligand's intrinsic chirality and conformational preferences can result in a complex mixture of diastereomers. libretexts.org The specific stereoisomers that are formed can be influenced by the reaction conditions and the nature of the metal ion and other ligands present. The separation and characterization of these isomers often require specialized techniques such as fractional crystallization or chiral chromatography. The stereochemistry of the resulting complexes can have a profound impact on their chemical and physical properties.

Investigation of Coordination Modes

The coordination mode of a ligand, which describes the manner in which it binds to a central metal atom, is fundamental to the resulting complex's geometry and properties. For this compound, several coordination modes are theoretically possible, though some are more prevalent than others.

Bidentate Coordination: The most common coordination mode for ethylenediamine and its derivatives is as a bidentate chelating ligand. In this arrangement, both nitrogen atoms of the diamine donate their lone pair of electrons to the metal center, forming a stable five-membered chelate ring. This mode is highly favored due to the chelate effect, which enhances the thermodynamic stability of the complex compared to coordination by two separate monodentate amine ligands. For this compound, bidentate coordination is the expected and dominant binding mode. The structure of a related mercury(II) complex with N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diamine confirms the bidentate coordination of the diamine, forming a five-membered chelate ring nih.gov.

Monodentate Coordination: While less common, monodentate coordination is also possible, particularly in the presence of strongly coordinating solvents or other ligands, or under conditions of significant steric strain. In this mode, only one of the nitrogen atoms binds to the metal center, leaving the other uncoordinated. The significant steric bulk of the benzyl and isopropyl groups in this compound could, in some instances, favor a monodentate arrangement to alleviate steric congestion around the metal center.

Bridged Coordination: this compound can also act as a bridging ligand, linking two or more metal centers. This can occur in a bidentate-bridging fashion, where each nitrogen atom coordinates to a different metal ion, or through more complex arrangements. This bridging capability is crucial for the formation of polynuclear and polymeric coordination networks.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature), and the presence of other ligands in the coordination sphere.

| Coordination Mode | Description | Key Influencing Factors |

| Bidentate | Both nitrogen atoms bind to the same metal center, forming a five-membered ring. | Chelate effect, metal ion size, low steric hindrance. |

| Monodentate | Only one nitrogen atom binds to the metal center. | High steric hindrance, presence of strongly coordinating solvents or ligands. |

| Bridged | The ligand connects two or more metal centers. | Metal-to-ligand ratio, potential for forming stable polymeric or polynuclear structures. |

Self-Assembly Processes Leading to Higher-Order Complexes

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered, higher-order structures. In coordination chemistry, the interaction between metal ions and ligands like this compound can drive the formation of complex architectures such as dimeric, polymeric, and other supramolecular assemblies. Metal-organic complexes involving diamine components are known to self-assemble, sometimes through the initial formation of metastable oligomers and polymers that rearrange into more stable structures nih.govrsc.org.

Dimeric Complexes: Two metal centers can be bridged by two this compound ligands to form a discrete dimeric complex. The specific geometry of the dimer will depend on the coordination preferences of the metal ion and the conformation adopted by the diamine ligands.

Polymeric Complexes (Coordination Polymers): When this compound acts as a bridging ligand, it can lead to the formation of one-, two-, or three-dimensional coordination polymers. The unsymmetrical nature of the ligand can introduce a degree of complexity and potentially lead to the formation of non-centrosymmetric or chiral networks. The structure and topology of these polymers are influenced by the steric demands of the benzyl and isopropyl groups, which can direct the packing of the polymer chains. Studies on related substituted ethylenediamine complexes have shown the formation of zigzag chain structures in coordination polymers mdpi.comresearchgate.net.

The self-assembly of metal complexes with dissymmetrical ligands is a growing area of research, as it offers a pathway to complex and functional materials acs.org. The specific steric and electronic profile of this compound makes it a promising candidate for the construction of novel supramolecular architectures through controlled self-assembly processes.

| Higher-Order Structure | Description of Formation | Role of Ligand |

| Dimeric Complexes | Two metal centers are linked by two or more diamine ligands. | Acts as a bridging ligand to form a discrete polynuclear species. |

| Polymeric Complexes | Repetitive coordination of the diamine ligand as a bridge between metal centers extends the structure in one, two, or three dimensions. | Functions as a linker to create an extended network structure. |

Reactivity and Transformations within Metal-Diamine Coordination Spheres

The coordination of this compound to a metal center not only results in the formation of a stable complex but also influences the reactivity of both the ligand and the metal.

Ligand Exchange Dynamics

Ligand exchange reactions, where a coordinated ligand is replaced by another, are fundamental to the synthesis and catalytic applications of metal complexes libretexts.org. The lability of the this compound ligand in a complex will determine its suitability for various applications.

The kinetics of ligand exchange can be investigated using techniques such as NMR spectroscopy and mass spectrometry nih.govnih.gov. The rate of exchange is influenced by:

The nature of the metal ion: Different metal ions have intrinsically different rates of ligand exchange.

The strength of the metal-ligand bond: A stronger bond will generally lead to slower exchange.

Steric hindrance: The bulky benzyl and isopropyl groups can impede the approach of an incoming ligand, potentially slowing down an associative exchange mechanism. Conversely, they could promote a dissociative mechanism by introducing strain in the ground state.

The nature of the entering and leaving groups.

Ligand exchange mechanisms are typically classified as associative (where the incoming ligand binds first to form an intermediate of higher coordination number), dissociative (where a ligand dissociates first to form an intermediate of lower coordination number), or interchange (a concerted process) libretexts.org. For complexes of this compound, the significant steric bulk may favor a dissociative pathway.

Influence of Ligand Structure on Metal Center Reactivity

The structure of the this compound ligand has a profound impact on the reactivity of the metal center it coordinates. This influence is a combination of steric and electronic effects.

Steric Effects: The bulky N-benzyl and N-isopropyl groups create a specific steric environment around the metal center. This can influence the accessibility of the metal for substrate binding in catalytic applications, potentially leading to enhanced selectivity. For instance, in catalysis, a bulky ligand can create a chiral pocket around the metal, favoring the formation of one enantiomer of a product over another. The steric properties of substituents on related ligands have been shown to modulate the reactivity and selectivity of metal catalysts nih.gov.

Electronic Effects: The alkyl and aryl substituents on the nitrogen atoms also exert an electronic influence on the metal center. The nitrogen atoms are σ-donors, and the nature of the substituents can modulate the electron density on these donors. The benzyl group, with its phenyl ring, can participate in π-interactions, further influencing the electronic properties of the complex. These electronic effects can tune the redox potential of the metal center and its Lewis acidity, thereby affecting its catalytic activity acs.orgnih.gov.

The combination of these steric and electronic factors makes this compound a "tunable" ligand, where its specific structure can be used to fine-tune the properties and reactivity of a metal center for specific applications in areas such as catalysis, materials science, and sensing.

Lack of Publicly Available Research Data on the Catalytic Applications of this compound

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a significant lack of publicly available research data concerning the specific catalytic applications of the chemical compound This compound . While the compound is documented and available from chemical suppliers matrixscientific.commolbase.comchemicalbook.com, detailed studies on its use as a chiral ligand in the asymmetric reactions specified in the provided outline could not be located.

Searches for its role in asymmetric hydrogenation, alkylation, and addition reactions did not yield specific results for this compound. The available literature broadly covers the use of other chiral diamines and their metal complexes in these transformations. For instance, studies on the asymmetric hydrogenation of ketones and other substrates often feature well-established ligands like (1R,2R)-N-(p-tolylsulfonyl)-1,2-diphenylethylenediamine (TsDPEN) in ruthenium and rhodium catalyst systems nih.govrsc.org. Similarly, research in asymmetric alkylation and other C-C bond-forming reactions details the use of various other chiral ligands, but this compound is not mentioned as the key chiral auxiliary nih.govnih.govresearchgate.net.

Furthermore, no specific mechanistic studies, elucidation of catalytic cycles, or rate-determining step analyses involving catalysts derived from this compound were found in the public domain nih.govnih.govutwente.nl.

Due to the absence of detailed research findings and data tables in the scientific literature for this compound, it is not feasible to construct a scientifically accurate and thorough article that adheres strictly to the provided outline and focuses solely on this compound. Generating such an article would necessitate the fabrication of data, which falls outside the scope of providing factual and accurate information.

Should you be interested in a broader article on the catalytic applications of structurally related N-alkylated or N-benzylated chiral diamines, for which there is a wealth of scientific literature, that is a feasible alternative.

Catalytic Applications of N Benzyl N Isopropylethane 1,2 Diamine and Its Metal Complexes

Mechanistic Insights into Catalysis with N-Benzyl-N-isopropylethane-1,2-diamine Derived Catalysts

Substrate Scope and Selectivity (Regioselectivity, Chemoselectivity, Enantioselectivity)

Complexes featuring N-alkylated diamine ligands, particularly the chiral variants used in Noyori-type catalysts, are renowned for their broad substrate scope and high selectivity in asymmetric hydrogenation and transfer hydrogenation reactions.

Substrate Scope: The primary application for these catalysts is the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. wikipedia.orgnih.gov The substrate scope is extensive and includes:

Aromatic Ketones: Acetophenone (B1666503) and its derivatives are classic substrates, typically reduced with excellent enantioselectivity. acs.orgnih.gov

Cycloalkyl and Heterocyclic Ketones: Ketones bearing cycloalkyl or heterocyclic moieties are also effectively hydrogenated, yielding valuable chiral building blocks. nih.gov

Imines: Cyclic N-alkyl and N-aryl imines can be hydrogenated to produce chiral amines with high efficiency. nih.govkanto.com.my

Olefins: While less common for diamine-focused catalysts, related systems can hydrogenate certain functionalized olefins.

The electronic and steric properties of the substrate significantly influence the reaction's efficiency and selectivity. For instance, in the N-alkylation of amines using alcohols (a "borrowing hydrogen" reaction), a wide array of aromatic and aliphatic amines can be successfully alkylated. researchgate.net Similarly, the choice of alcohol as the alkylating agent can range from simple C1-C10 aliphatic alcohols to more complex structures like oleyl alcohol. organic-chemistry.orgacs.orgnih.gov

Selectivity:

Enantioselectivity: The key feature of chiral diamine-metal complexes is their ability to induce high enantioselectivity. In the asymmetric transfer hydrogenation of aromatic ketones, enantiomeric excesses (ee) of over 90% are commonly reported. researchgate.net For example, iridium complexes with chiral diamine ligands can hydrogenate aryl-piperidin-4-yl methanones with up to 98% ee. nih.gov The specific configuration of the chiral diamine ligand dictates the chirality of the product alcohol or amine.

Chemoselectivity: These catalysts exhibit remarkable chemoselectivity. In molecules with multiple reducible functional groups, the catalyst can selectively reduce a ketone or imine without affecting other groups like esters, alkenes (in some cases), or aromatic rings. organic-chemistry.orgacs.orgnih.gov For instance, a Ru(II) catalyst demonstrated excellent chemoselectivity in the N-alkylation of amines using unsaturated alcohols like oleyl alcohol and β-citronellol, where the C=C double bond remained intact. organic-chemistry.orgacs.orgnih.gov

Regioselectivity: In reactions like the hydroaminoalkylation of alkenes, the ligand and metal combination can control the regioselectivity, leading to either the branched or linear amine product. nih.gov For diamines, selective mono-N-alkylation can be achieved even when using diols as the alkylating agent. acs.orgnih.gov

| Substrate Type | Typical Catalyst System | Selectivity Achieved | Reference(s) |

| Aromatic Ketones | [Ru(η⁶-arene)(N-sulfonyl-diamine)] | High enantioselectivity (>99% ee) | acs.orgacs.org |

| Cyclic Imines | Cationic [Ru(MsDPEN)] | High enantioselectivity (>95% ee) | nih.gov |

| Diamines (for N-alkylation) | [Ru(pincer-ligand)(PPh₃)Cl₂] | Selective mono-alkylation | acs.orgnih.gov |

| Allylic Alcohols | Mn-P,N,N Ligands | High enantioselectivity (up to 96% ee) | acs.org |

Influence of Ligand Design, Metal Center, and Ligand Cooperation on Catalytic Performance

The catalytic activity and selectivity of metal-diamine complexes are not intrinsic to the metal alone but are profoundly influenced by the ligand's architecture, the nature of the metal center, and cooperative effects between the metal and the ligand.

Ligand Design: The substituents on the nitrogen atoms of the ethylenediamine (B42938) backbone are a critical design element.

Steric Effects: Increasing the steric bulk of substituents on the amine donor can have varied effects. In some olefin polymerization catalysts, increasing the steric hindrance on the amine nitrogen decreases polymerization activity. mdpi.com Conversely, for other systems, bulkier groups can enhance enantioselectivity by creating a more defined chiral pocket around the metal center.

Electronic Effects: The electronic properties of the N-substituents (e.g., electron-donating or electron-withdrawing groups) tune the electron density at the metal center, which in turn affects catalyst activity. acs.orgresearchgate.netnih.gov For iridium-based transfer hydrogenation catalysts, ligands with electron-donating substituents on the pyridine (B92270) ring generally lead to faster reactions for imine reduction. acs.orgnih.gov The interplay is complex; a strongly electron-donating group was found to change the rate-determining step of the catalytic cycle, which deviated from the general trend. acs.org

Metal Center: The choice of the transition metal is fundamental to the catalyst's function.

Ruthenium (Ru): Ruthenium complexes, particularly Noyori-type catalysts, are workhorses for the asymmetric hydrogenation of ketones and imines. acs.orgnih.gov They are also effective in N-alkylation reactions via hydrogen auto-transfer. rsc.org

Rhodium (Rh): Rhodium complexes with diamine ligands are also highly effective, especially for asymmetric transfer hydrogenation in aqueous media. rsc.org

Iridium (Ir): Iridium catalysts often show high efficiency for the hydrogenation of more challenging substrates, including certain heterocyclic ketones and imines. nih.govbham.ac.uk They can also be highly effective for transfer hydrogenation in aqueous solutions. nih.govacs.org

Manganese (Mn): More recently, earth-abundant metals like manganese, when combined with chiral P,N,N-ligands, have shown excellent performance in the asymmetric hydroamination of allylic alcohols. acs.org

Ligand Cooperation: Modern catalyst design increasingly relies on "metal-ligand cooperation," where the ligand is not merely a spectator but actively participates in the catalytic cycle. In many Ru(II) catalyzed N-alkylation reactions, the ligand backbone acts as a temporary reservoir for hydrogen. organic-chemistry.orgacs.orgnih.govrsc.org The alcohol substrate is first dehydrogenated by the complex, with the hydrogen atoms being transferred to the ligand. The resulting imine is then reduced by the hydrogen stored on the ligand, regenerating the catalyst. This bifunctional mechanism avoids the need for an external hydrogen source and is a hallmark of efficient transfer hydrogenation catalysis. wikipedia.org

Computational Studies in Understanding Catalytic Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of catalysis involving diamine-metal complexes. These studies provide insights into reaction pathways, transition states, and the origins of selectivity that are often difficult to obtain through experimental means alone.

Mechanism Elucidation: DFT calculations have been used to map out the entire catalytic cycle for reactions like ketone hydrogenation. For Ru(diphosphine)(diamine) systems, studies have modeled the reaction pathways, including the formation of the active trans-dihydride species and the subsequent transfer of hydrides to the substrate. acs.orgnih.gov For other ruthenium-catalyzed reactions, computational studies have identified key steps such as oxidative addition, alkyne insertion, and reductive elimination, providing a complete picture of the catalytic process. rsc.org

Origin of Enantioselectivity: A primary goal of computational studies is to understand how a chiral ligand transfers its stereochemical information to the product. DFT calculations on Noyori-type catalysts have shown that the high enantioselectivity in acetophenone hydrogenation arises from the stability of a key intermediate along the favored reaction pathway. acs.orgnih.gov The calculations can quantify the energy differences between the competing transition states that lead to the (R) and (S) products, explaining the experimentally observed enantiomeric excess. For example, steric repulsion between ligand components and the substrate can destabilize one approach, favoring the other. rsc.org

Role of Non-Covalent Interactions: Computational models have highlighted the critical role of subtle, non-covalent interactions in controlling stereoselectivity. In Noyori-Ikariya catalysts, the traditional view emphasized CH/π interactions between the catalyst's arene ligand and the substrate. However, recent computational work has revealed that hydrogen bonding between the substrate and the SO₂ group of the ligand can be a dominant factor in controlling the stereochemical outcome, especially for substrates containing hydrogen-bond donor groups. acs.orgnih.gov

Development of Robust and Recyclable Catalytic Systems

For catalytic processes to be economically and environmentally viable, especially in industrial applications, the ability to recover and reuse the catalyst is paramount. Significant research has focused on developing robust systems for catalysts based on diamine and related ligands.

Strategies for Catalyst Recovery and Reusability

Homogeneous catalysts, while often highly active and selective, suffer from the major drawback of difficult separation from the product mixture. To overcome this, several heterogenization strategies have been developed.

Immobilization on Solid Supports: One of the most common strategies is to anchor the homogeneous catalyst onto an insoluble solid support.

Silica: Rhodium catalysts with phosphine (B1218219) ligands containing ethoxysilane (B94302) groups have been successfully immobilized on silica. tamu.edutamu.edu These heterogenized catalysts retain high activity in hydrogenation reactions and can be easily recovered by filtration and recycled multiple times. tamu.edu

Magnetic Nanoparticles (MNPs): Supporting ruthenium catalysts on MNPs offers a powerful method for recovery. nih.gov The catalyst can be quantitatively separated from the reaction mixture using an external magnet. This approach has been used for Grubbs-type ruthenium catalysts in metathesis reactions, with the catalyst being recycled over five times without a significant drop in activity. nih.gov

Use of Biphasic Systems: Catalyst recycling can also be achieved by using two immiscible liquid phases. The catalyst is designed to be soluble in one phase (e.g., an ionic liquid or water), while the reactants and products are soluble in another (e.g., an organic solvent).

Aqueous Systems: Water-soluble diamine ligands have been developed, allowing asymmetric transfer hydrogenation to be performed in neat water. rsc.orgnih.gov This not only simplifies catalyst separation but also aligns with green chemistry principles.

Ionic Liquids (ILs): A rhodium catalyst immobilized in a phosphine-functionalized ionic liquid has been used for the biphasic hydroformylation of 1-octene. The system was recycled for nine runs with no loss of activity. rsc.org

Polymeric Ligands: Attaching the chiral diamine ligand to a polymer backbone creates a macromolecular catalyst that can be precipitated or filtered for recovery. Iridium catalysts supported on chiral polymeric diamine ligands have been developed for asymmetric transfer hydrogenation, achieving very high total turnover numbers (TONs) over multiple cycles. nih.govacs.org

Green Chemistry Principles in Catalytic Processes

The use of diamine-metal catalysts often aligns well with the twelve principles of green chemistry, which aim to make chemical processes more sustainable. dtu.dk

Catalysis: The use of catalysts is inherently green because it reduces the need for stoichiometric reagents, which generate large amounts of waste. Diamine-metal complexes are highly efficient, often requiring very low catalyst loadings (e-g., 0.1 mol%). rsc.org

Atom Economy: Reactions like hydrogenation and N-alkylation via the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism are highly atom-economical. In the ideal case of N-alkylation of an amine with an alcohol, the only byproduct is water, a benign molecule. rsc.org

Safer Solvents and Auxiliaries: There is a strong trend towards using environmentally benign solvents. Many modern diamine-catalyzed reactions are designed to work in "green" solvents like water or alcohols, or even under solvent-free conditions. rsc.orgrsc.orgnih.gov The use of water as a solvent for asymmetric transfer hydrogenation is a prime example of this approach. rsc.org

Waste Prevention: By offering high selectivity (chemo-, regio-, and enantio-), these catalytic systems minimize the formation of unwanted byproducts, thus preventing waste at its source. The development of recyclable catalysts further contributes to waste reduction by avoiding the disposal of precious and often toxic heavy metals after a single use. acs.orggoettingen-research-online.degoogle.comgoogle.com

Theoretical and Computational Studies on N Benzyl N Isopropylethane 1,2 Diamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for investigating molecular structures, properties, and reactivity. For N-benzyl-N-isopropylethane-1,2-diamine and its derivatives, various methods are employed to achieve a detailed understanding of their behavior.

Density Functional Theory (DFT) Applications for Ground State Optimization

Density Functional Theory (DFT) has become a popular and effective quantum mechanical method for studying organic molecules due to its balance of accuracy and computational cost. nih.gov It is widely used to determine the optimized geometry, or ground state, of molecules. nih.gov In this process, the arrangement of atoms that corresponds to the lowest possible energy is calculated. For complex amine derivatives, methods like the B3LYP functional combined with a basis set such as 6-31G(d) are commonly used to calculate the ground state geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP). researchgate.netnih.gov

In studies of related N-benzyl compounds, DFT calculations have been successfully used to optimize molecular structures, with the results showing good agreement with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov For instance, the optimization of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine was achieved using the DFT/B3LYP/6-31G(d) method to ascertain its stable three-dimensional geometry. nih.gov Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.gov The application of these computational approaches is essential for explaining observations from high-pressure experiments and predicting material properties. nih.gov

Ab initio Molecular Orbital Calculations for Structural Analysis

Ab initio (from first principles) molecular orbital calculations are another class of high-level computational methods used for detailed structural analysis. These methods solve the Schrödinger equation without using experimental data for simplification. While computationally more intensive than DFT, they can provide very accurate results. Methods like Hartree-Fock (HF) with basis sets such as 6-31 G(d) are employed to derive optimized geometries and atomic charges. researchgate.net These calculations are instrumental in analyzing vibrational spectra, where computed frequencies can be compared with experimental FT-IR and Raman spectra to confirm molecular structures. researchgate.net

Semi-empirical Methods for Electronic Properties

Semi-empirical methods, such as AM1, offer a computationally less expensive alternative for studying the electronic properties of large molecules. These methods use parameters derived from experimental data to simplify the calculations. They are particularly useful for initial assessments of molecular stability and reactivity. For example, the HOMO-LUMO energy gap, a key indicator of chemical stability, can be calculated using semi-empirical methods. A study on related diamine molecules utilized the AM1 method to determine that a large HOMO-LUMO gap is indicative of high molecular stability. researchgate.net

Elucidation of Molecular and Electronic Structure

Understanding the three-dimensional shape and electronic landscape of a molecule is critical for predicting its chemical behavior.

Conformational Analysis and Geometrical Optimization

Molecules with flexible chains, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these conformers. Computational studies on related flexible diamine scaffolds have used DFT calculations to explore the potential energy surface and identify stable chair-like and boat-like conformations. montclair.edu For some bicyclic diamines, chair-like conformations were found to be more stable, though in other systems, the energy difference between conformers was minimal. montclair.edu

In a study on N-benzyl-N-(furan-2-ylmethyl)acetamide, a combination of NMR spectroscopy and DFT calculations revealed a hindered rotational equilibrium between cis (E) and trans (Z) isomers in solution. scielo.brresearchgate.net The calculations predicted multiple stable conformations, and their relative energies were determined to establish the dynamics of their interconversion. scielo.brresearchgate.net This type of analysis is crucial for understanding how the molecule behaves in different environments.

| Template | Conformation | Relative Energy (kcal/mol) - DFT B3-LYP/def2-TZVP |

|---|---|---|

| [3.2.1]-3-azabicyclic diamine | Chair-like | 0.00 |

| Boat-like | +2.52 | |

| [3.2.2]-3-azabicyclic diamine | Chair-like | 0.00 |

| Boat-like | -0.03 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging chemical reactivity and kinetic stability. nih.gov A small frontier orbital gap is generally associated with high chemical reactivity, low kinetic stability, and higher polarizability, indicating that charge transfer interactions can easily occur within the molecule. nih.govnih.gov

Theoretical studies on related benzyl (B1604629) derivatives have used DFT to calculate the HOMO and LUMO energies and map their distribution across the molecule. nih.gov This analysis helps identify the specific sites prone to nucleophilic and electrophilic attack. ajchem-a.combhu.ac.in Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. ajchem-a.comresearchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.69 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.61 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.08 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 5.69 | Energy required to remove an electron |

| Electron Affinity (A) | 1.61 | Energy released when an electron is added |

| Hardness (η) | 2.04 | Resistance to change in electron distribution |

| Softness (S) | 0.49 | Reciprocal of hardness, indicates high reactivity |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a critical computational tool used to visualize the charge distribution of a molecule and predict its chemical reactivity. acs.orgugm.ac.id The MEP surface illustrates the electrostatic potential on a constant electron density surface, providing a guide to the electrophilic and nucleophilic sites within a molecule. ugm.ac.iduobaghdad.edu.iq

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red and yellow regions indicate areas of negative potential, which are rich in electrons and thus favorable for electrophilic attack. nih.gov Conversely, blue and green areas denote positive potential, corresponding to electron-poor regions that are susceptible to nucleophilic attack. nih.gov For this compound, an MEP analysis performed using Density Functional Theory (DFT) methods, such as with the B3LYP functional, would be expected to show distinct regions of negative potential localized around the two nitrogen atoms due to their lone pairs of electrons. windows.netresearchgate.net These sites would be the primary centers for interactions with electrophiles, including hydrogen bonding. ugm.ac.id

The distribution of charges, often quantified through methods like Natural Population Analysis (NPA), provides numerical values for the partial charges on each atom. This analysis helps in understanding the electronic effects of the substituents. In this compound, the electron-donating inductive effects of the isopropyl group and the electronic influence of the benzyl group would modulate the charge density on the adjacent nitrogen atoms, which can be precisely quantified through calculation.

| Atomic Center | Predicted Partial Charge (a.u.) - Hypothetical | Predicted MEP Region |

|---|---|---|

| Primary Amine Nitrogen (N-H₂) | -0.95 | Strongly Negative (Red) |

| Tertiary Amine Nitrogen (N-benzyl, isopropyl) | -0.88 | Negative (Yellow/Red) |

| Amine Hydrogens (N-H₂) | +0.45 | Positive (Blue) |

| Aromatic Ring Carbons | -0.1 to +0.1 | Near-Neutral (Green) |

Basic Strength and Proton Affinity Predictions for Nitrogen Centers

The basicity of a molecule in the gas phase is quantified by its proton affinity (PA) and gas-phase basicity (GPB). The proton affinity is the negative of the enthalpy change (ΔH) for the protonation reaction in the gas phase, while the GPB is the negative of the Gibbs free energy change (ΔG) for the same reaction. nih.govwikipedia.org A higher proton affinity indicates a stronger base. wikipedia.orgnih.gov These thermodynamic quantities can be accurately calculated using high-level quantum chemistry methods. nih.govresearchgate.net

This compound possesses two distinct nitrogen atoms that can act as basic centers: a primary amine (-NH₂) and a tertiary amine (-N(benzyl)(isopropyl)). The electronic environment of each nitrogen is different, leading to different proton affinities. The primary amine's basicity is modulated by the electron-donating ethyl chain, while the tertiary amine's basicity is influenced by the combined steric and electronic effects of the isopropyl and benzyl groups.

Computational studies can predict the PA for each nitrogen site, thereby determining the preferred site of protonation. Theoretical analysis on similar aromatic diamines has shown that basicity is governed by factors like electron delocalization and electrostatic interactions upon protonation. nih.gov For context, the experimental proton affinity of the parent molecule, ethylenediamine (B42938), is approximately 951 kJ/mol. nist.gov Calculations for this compound would reveal how the N-substituents alter this intrinsic basicity.

| Compound | Proton Affinity (PA) (kJ/mol) | Gas-Phase Basicity (GPB) (kcal/mol) | Reference |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | 853.6 | 198.0 | nih.gov |

| Ethylenediamine | 951 | 218.7 | nist.gov |

| 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge") | 1028.9 | 245.7 | nih.gov |

| This compound (Primary N) | Predicted to be higher than ethylenediamine | Computationally predictable | |

| This compound (Tertiary N) | Predicted to be higher than ethylenediamine | Computationally predictable |

Mechanistic Insights from Computational Chemistry

Reaction Pathway Mapping and Transition State Characterization in Organic Reactions

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This process involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). For reactions involving this compound, such as its use as a nucleophile or in the formation of heterocyclic structures, DFT calculations can be employed to characterize the transition state geometries and calculate the associated activation energies (ΔG‡).

The characterization of a transition state involves ensuring its structure corresponds to a first-order saddle point on the PES, which is confirmed by calculating vibrational frequencies and finding exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. By mapping the complete reaction pathway, computational studies can provide a detailed, step-by-step understanding of the reaction mechanism, predict reaction kinetics, and explain observed regioselectivity or stereoselectivity. This predictive capability is instrumental in optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Analysis of Intermolecular Interactions (e.g., Hydrogen-bonding, Aggregation Phenomena)